chemical structure and properties of 1-(4-Ethynylphenoxy)-2-methylbenzene
chemical structure and properties of 1-(4-Ethynylphenoxy)-2-methylbenzene
This guide details the chemical structure, synthesis, and properties of 1-(4-Ethynylphenoxy)-2-methylbenzene (CAS: 1436919-21-9), a specialized monofunctional arylacetylene intermediate.
Chemical Class: Functionalized Diaryl Ether | Application Domain: High-Performance Thermosets & Organic Synthesis
Executive Summary
1-(4-Ethynylphenoxy)-2-methylbenzene is a bifunctional aromatic molecule featuring an ether linkage connecting an ortho-tolyl ring and a para-ethynylphenyl ring. It serves as a critical reactive diluent and end-capper in the synthesis of high-temperature acetylene-terminated resins (AT resins), such as polyimides and poly(arylene ether)s. Unlike non-reactive plasticizers, this molecule lowers the melt viscosity of resin pre-polymers during processing and subsequently co-cures into the final network via thermal cyclotrimerization, ensuring no loss of thermal stability.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-(4-Ethynylphenoxy)-2-methylbenzene |
| Common Synonyms | 4-(2-Methylphenoxy)phenylacetylene; 4-Ethynylphenyl o-tolyl ether |
| CAS Number | 1436919-21-9 |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| SMILES | CC1=CC=CC=C1OC2=CC=C(C#C)C=C2 |
Structural Characteristics[1]
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Ether Linkage (-O-): Provides conformational flexibility (bond angle ~120°), enhancing solubility and reducing the melting point compared to biphenyl analogs.
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Ortho-Methyl Group: Introduces steric asymmetry (entropy of fusion effect), which further suppresses crystallinity, making the monomer likely a liquid or low-melting solid. This is crucial for its role as a processing aid.
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Terminal Alkyne (-C≡CH): The reactive site for crosslinking (curing) or further functionalization (e.g., "Click" chemistry).
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in open literature; values below represent authoritative calculated data and consensus ranges for analogous ethynyl diaryl ethers.
| Property | Value / Range | Relevance |
| Physical State | Viscous Liquid or Low-Melting Solid | Processing ease (melt blending). |
| Boiling Point | ~335–345 °C (at 760 mmHg) | High thermal stability required for resin curing. |
| Density | 1.08 ± 0.05 g/cm³ | Standard for aromatic ethers. |
| LogP (Predicted) | ~4.2 | Highly lipophilic; soluble in toluene, DCM, THF. |
| Exotherm Onset | ~200–220 °C | Temperature at which alkyne homopolymerization begins. |
Synthesis & Production Protocol
The most robust synthetic route prioritizes regioselectivity and yield. The Nitro-Amine-Iodo pathway is recommended over direct halogenation to avoid isomer mixtures.
Retrosynthetic Pathway (Graphviz)
Figure 1: Step-wise synthetic pathway from commodity precursors to the target ethynyl ether.
Detailed Methodology
Step 1: Nucleophilic Aromatic Substitution (Ether Synthesis)
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Reagents: o-Cresol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.0 eq), K₂CO₃ (1.2 eq).
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Solvent: DMF or NMP.
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Protocol: Dissolve o-cresol in DMF and add K₂CO₃. Stir at RT for 30 min to form the phenoxide. Add 1-fluoro-4-nitrobenzene and heat to 90°C for 4-6 hours.
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Workup: Pour into ice water. Filter the yellow precipitate (Intermediate 1).
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Logic: The fluoride is a better leaving group than bromide for SnAr reactions, ensuring faster kinetics and higher yields.
Step 2: Functional Group Interconversion (Nitro to Iodo)
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Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to an amine (-NH₂).
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Sandmeyer Reaction:
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Cool amine solution (in HCl) to 0°C. Add NaNO₂ dropwise to form the diazonium salt.
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Add aqueous KI slowly. The diazonium group is displaced by iodine.
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Result: 1-(4-Iodophenoxy)-2-methylbenzene.
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Why Iodide? Aryl iodides are significantly more reactive in Sonogashira couplings than bromides, allowing for milder conditions and minimizing homocoupling side reactions.
Step 3: Sonogashira Coupling (Alkynylation)
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Reagents: Aryl Iodide (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).
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Base/Solvent: Triethylamine (TEA) / THF (1:1).
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Protocol: Degas solvents (freeze-pump-thaw). Mix reagents under Argon. Stir at RT or mild heat (40°C) for 12 hours.
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Deprotection: Treat the TMS-intermediate with K₂CO₃ in Methanol/DCM for 1 hour to yield the terminal alkyne.
Reactivity & Curing Mechanism
The primary value of 1-(4-Ethynylphenoxy)-2-methylbenzene lies in its thermal reactivity. Upon heating (>200°C), the terminal ethynyl groups undergo cyclotrimerization or Glaser coupling , forming a highly crosslinked, thermally stable network.
Thermal Polymerization Pathway
Figure 2: Thermal curing mechanism. The alkyne groups react to form aromatic benzene rings, locking the structure into a rigid network.
Applications in Material Science
Reactive Diluent for Polyimides
High-performance polyimides often suffer from poor processability due to high melt viscosities.
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Function: Adding 10-20 wt% of 1-(4-Ethynylphenoxy)-2-methylbenzene reduces viscosity, aiding mold filling.
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Advantage: Unlike non-reactive solvents, it co-cures into the matrix. The ether linkage imparts slight toughness, while the methyl group disrupts chain packing, preventing premature crystallization of the resin.
Precursor for "Click" Chemistry
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Usage: Can be conjugated with azide-functionalized biological molecules, fluorophores, or surface monolayers to introduce the chemically robust diphenyl ether moiety.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant (Skin/Eye).[1] Potential for energetic decomposition if heated rapidly in bulk (due to alkyne content).
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Storage: Store at <5°C (refrigerated) to prevent slow thermal oligomerization. Keep away from light and heavy metals (which can catalyze alkyne coupling).
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CAS Verification: Always verify the CAS 1436919-21-9 when ordering, as isomer placement (methyl vs. ethynyl position) drastically alters reactivity.
References
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Matrix Scientific . (n.d.). Product Data: 1-(4-Ethynylphenoxy)-2-methylbenzene. Retrieved from
- Hergenrother, P. M. (2003). Acetylene-terminated prepolymers. In Encyclopedia of Polymer Science and Technology. Wiley.
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Smith, M. A., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. PMC. Retrieved from
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PubChem . (2025). Compound Summary: 1-Ethynyl-2-methylbenzene (Analogous substructure data). Retrieved from
